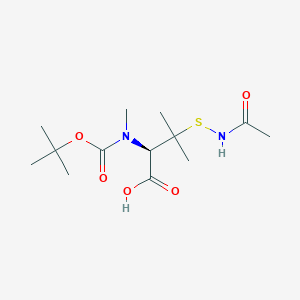

(R)-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Description

(R)-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a chiral, Boc-protected amino acid derivative characterized by:

- Stereochemistry: (R)-configuration at the chiral center.

- Functional groups: A tert-butoxycarbonyl (Boc) group protecting the methylamino moiety at position 2. A thioacetamide group (-S-C(O)NH₂) at position 3. A methyl branch on the butanoic acid backbone.

This compound is likely used as an intermediate in peptide synthesis or medicinal chemistry due to its Boc protection, which enhances stability during synthetic processes. The thioacetamide group may confer unique reactivity or binding properties, such as metal coordination or disulfide bond formation .

Properties

Molecular Formula |

C13H24N2O5S |

|---|---|

Molecular Weight |

320.41 g/mol |

IUPAC Name |

(2R)-3-acetamidosulfanyl-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

InChI |

InChI=1S/C13H24N2O5S/c1-8(16)14-21-13(5,6)9(10(17)18)15(7)11(19)20-12(2,3)4/h9H,1-7H3,(H,14,16)(H,17,18)/t9-/m1/s1 |

InChI Key |

WEPNIRGLDPHOEJ-SECBINFHSA-N |

Isomeric SMILES |

CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include specific catalysts and reagents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of flow microreactor systems can be advantageous in industrial production due to their efficiency and scalability . Additionally, the choice of reagents and catalysts can be optimized to reduce costs and improve yields.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups in the compound allows for a wide range of reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed: The major products formed from the reactions of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with new ones.

Scientific Research Applications

®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on biological systems. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid involves its interactions with specific molecular targets and pathways. The acetamidothio group, tert-butoxycarbonyl group, and methylamino group each contribute to the compound’s overall reactivity and ability to interact with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-mercapto-3-methylbutanoic Acid (CAS 110763-40-1)

- Key differences : Replaces the thioacetamide group with a free thiol (-SH) at position 3.

- Physicochemical impact :

- Increased reactivity due to the thiol group’s susceptibility to oxidation.

- Lower steric bulk compared to thioacetamide.

- Applications: Potential for disulfide bond formation in peptide synthesis or redox-sensitive drug design.

- Safety : Classified as hazardous (H302, H319, H332) due to toxicity risks .

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic Acid (CAS 191664-14-9)

- Key differences: Substitutes the methylamino-Boc group with a Boc-protected aminomethyl (-CH₂-NHBoc) group at position 2.

- Physicochemical impact: Reduced steric hindrance near the amino group. Altered hydrogen-bonding capacity due to the absence of a methyl group on the nitrogen.

N-(tert-Butoxycarbonyl)-N-methyl-L-threonine (CAS 101759-72-2)

- Key differences : Features a hydroxyl group (-OH) at position 3 (threonine backbone) instead of thioacetamide.

- Physicochemical impact: Higher polarity due to the hydroxyl group.

- Applications : Used in synthesizing peptides requiring hydrophilic or hydroxyl-mediated interactions .

Mechanistic Insights from Structural Similarity

Studies on natural products (e.g., oleanolic acid and hederagenin) demonstrate that structural similarity correlates with shared mechanisms of action (MOAs). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.